![molecular formula C14H22N2O5 B2768965 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 941302-55-2](/img/structure/B2768965.png)
2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group often used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved through various methods. One such method involves the use of flow microreactor systems . This method allows for the direct introduction of the Boc group into a variety of organic compounds . Another method involves high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .Molecular Structure Analysis
The Boc group has the formula C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The Boc group can be deprotected at high temperatures using a thermally stable ionic liquid . This process extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Physical And Chemical Properties Analysis
The Boc group has low viscosity and high thermal stability . These properties make it beneficial for use in various chemical reactions .Scientific Research Applications
- Notably, a study demonstrated a high-temperature Boc deprotection method using a phosphonium ionic liquid . This approach allowed rapid and effective removal of the Boc group, enabling streamlined peptide synthesis.
- The tert-butoxycarbonyl group can be introduced into various organic compounds. A sustainable synthesis method using flow microreactor systems was developed, which outperformed traditional batch processes .
Boc Deprotection in Peptide Synthesis
Tertiary Butyl Ester Synthesis
Future Directions
The use of the Boc group in organic synthesis continues to be a topic of research. Future directions may include the development of more efficient and sustainable methods for the introduction and deprotection of the Boc group . Additionally, the potential for extraction of water-soluble polar organic molecules using ionic liquids may be explored further .
properties
IUPAC Name |
5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-7(2)9(16-13(19)21-14(4,5)6)11-15-10(12(17)18)8(3)20-11/h7,9H,1-6H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMAHIXPOOFOS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid |
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